

Application Note: Analysis of Gambierol in Biological Samples by LC-MS/MS

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Compound of Interest

Compound Name: Gambierol

Cat. No.: B1232475

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Introduction

Gambierol, a marine polycyclic ether toxin produced by the dinoflagellate *Gambierdiscus toxicus*, is a significant concern for seafood safety and human health.[1] It is structurally similar to ciguatoxins and is implicated in ciguatera fish poisoning (CFP), a debilitating illness characterized by gastrointestinal, cardiovascular, and neurological symptoms.[1][2] Accurate and sensitive detection of **Gambierol** in biological matrices is crucial for toxicological studies, clinical diagnosis, and understanding its pharmacokinetics. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of **Gambierol** in biological samples.

Mechanism of Action and Toxicological Significance

Gambierol primarily acts as a potent blocker of voltage-gated potassium channels (Kv), particularly subtypes Kv1.1-1.5 and Kv3.1.[1][2][3] This blockade disrupts normal cellular excitability and ion homeostasis, leading to increased neuronal activity and spontaneous calcium oscillations.[4] While it also exhibits a low-efficacy partial agonist activity at voltage-gated sodium channels, its primary toxic effects are attributed to its high-affinity inhibition of potassium channels.[1] The lipophilic nature of **Gambierol** allows it to persist and accumulate in the food chain and within tissues, leading to prolonged illness.[1]

Analytical Method

This method provides a framework for the extraction and quantification of **Gambierol** from biological samples such as plasma, serum, or tissue homogenates.

Sample Preparation

A critical step for accurate analysis is the efficient extraction of the lipophilic **Gambierol** from complex biological matrices while minimizing matrix effects.

Protocol for Plasma/Serum Samples:

- Protein Precipitation and Liquid-Liquid Extraction (LLE):
 - To 100 μ L of plasma or serum, add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - The resulting extract can be further cleaned up using solid-phase extraction or directly evaporated and reconstituted for LC-MS/MS analysis. A similar acetonitrile precipitation method has been shown effective for related ciguatoxins in blood samples.[5]
- Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the supernatant from the protein precipitation step onto the conditioned cartridge.
 - Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
 - Elute the **Gambierol** with 3 mL of methanol or acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve **Gambierol** from other matrix components.

| Parameter | Condition 1 | Condition 2 |
|----------------|---|---|
| Column | Waters Acquity UPLC BEH Phenyl (1.7 μ m, 100 x 2.1 mm) [6] | Phenomenex Kinetex C18 (1.7 μ m, 100 x 2.1 mm)[7][8] |
| Mobile Phase A | Water with 0.2% (v/v) of 25% Ammonium Hydroxide[6] | Water with 0.02% Formic Acid and 2 mM Ammonium Acetate[8] |
| Mobile Phase B | Acetonitrile with 0.2% (v/v) of 25% Ammonium Hydroxide[6] | 95% Acetonitrile with 0.02% Formic Acid and 2 mM Ammonium Acetate[8] |
| Flow Rate | 0.55 mL/min[6] | 0.2 mL/min[7][8] |
| Column Temp. | 50°C[6] | Not specified |
| Gradient | 5% B to 50% B (0-2.5 min), to 95% B (3 min), hold to 3.2 min, back to 5% B (3.5 min)[6] | 10% B to 100% B (0-20 min), hold for 4 min, back to 10% B (25 min)[8] |
| Injection Vol. | 5 μ L | 5 μ L[8] |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for sensitive detection of **Gambierol**.

| Parameter | Setting |
|-------------------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H] ⁺) | m/z 1025.3[6] |
| Product Ions | m/z 1007.3 ([M+H-H ₂ O] ⁺), 989.3 ([M+H-2H ₂ O] ⁺), 945.3 ([M-SO ₃ +H] ⁺)[6] |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | Optimized for specific instrument |
| Source Temp. | Optimized for specific instrument |

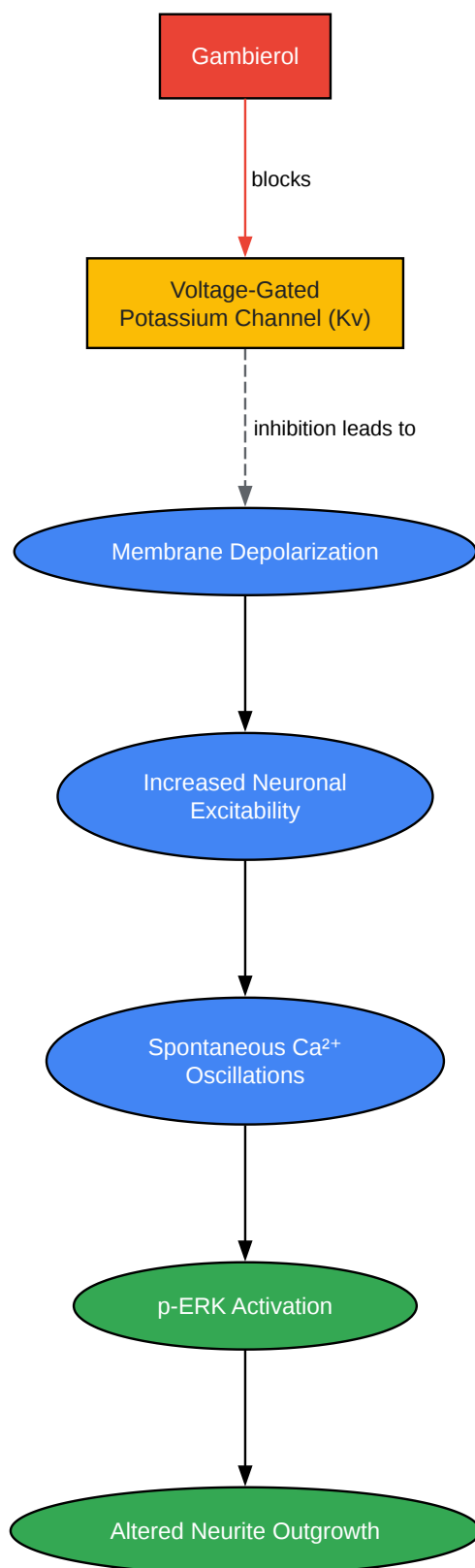
Quantitative Data

The following table summarizes typical quantitative performance data for **Gambierol** analysis. Actual values may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |
|--------------------------|---|-----------|
| Limit of Detection (LOD) | 13 - 25 ng/mL (for related toxins) | [9] |
| Linear Range | 0 - 1000 ng/mL (for related toxins) | [6] |
| Recovery | 90% - 116% (for related toxins in plasma) | [5] |
| RSD | < 15% | [5] |

Experimental Workflow and Signaling Pathway Diagrams





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